molecular formula C11H11BrO3 B188560 4-(4-BROMO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER CAS No. 160010-21-9

4-(4-BROMO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER

Cat. No.: B188560
CAS No.: 160010-21-9
M. Wt: 271.11 g/mol
InChI Key: STEBOHAKKNSTLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-BROMO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER is an organic compound with the molecular formula C11H11BrO3 It is a derivative of butanoic acid, featuring a bromophenyl group and a keto ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-BROMO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER can be synthesized through several methods. One common approach involves the esterification of 4-(4-bromophenyl)-3-oxobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-BROMO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Derivatives with different substituents on the phenyl ring.

    Reduction: Hydroxy derivatives.

    Oxidation: Carboxylic acids or other oxidized forms.

Scientific Research Applications

4-(4-BROMO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-BROMO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to certain proteins, while the keto ester functionality may participate in various biochemical reactions.

Comparison with Similar Compounds

    Methyl 4-bromobenzoate: Shares the bromophenyl group but lacks the keto ester functionality.

    4-Bromophenylacetic acid: Contains a bromophenyl group and a carboxylic acid functionality.

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Features a bromophenyl group and an isoxazole ring.

Uniqueness: 4-(4-BROMO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER is unique due to its combination of a bromophenyl group and a keto ester functionality, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-(4-bromophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEBOHAKKNSTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290802
Record name Methyl 4-bromo-β-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160010-21-9
Record name Methyl 4-bromo-β-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160010-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-β-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-BROMO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER
Reactant of Route 2
Reactant of Route 2
4-(4-BROMO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER
Reactant of Route 3
Reactant of Route 3
4-(4-BROMO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER
Reactant of Route 4
Reactant of Route 4
4-(4-BROMO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER
Reactant of Route 5
Reactant of Route 5
4-(4-BROMO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER
Reactant of Route 6
Reactant of Route 6
4-(4-BROMO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.